REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:7])[CH2:3][N+:4]([O-:6])=[O:5].CCN(CC)CC.[CH2:15]=[O:16].[CH3:17][OH:18]>>[CH:2]([C:3]([N+:4]([O-:6])=[O:5])([CH2:17][OH:18])[CH2:15][OH:16])([CH3:7])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C[N+](=O)[O-])C
|
Name
|
|
Quantity
|
3.79 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
76.2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 30°
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in H2O (250 mL)
|
Type
|
EXTRACTION
|
Details
|
The solution was continuously extracted for 1 h with CH2Cl2 (1 L)
|
Duration
|
1 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The CH2Cl2 solution was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(CO)(CO)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.3 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |